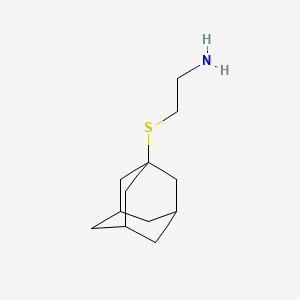

2-(Adamantan-1-ylthio)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

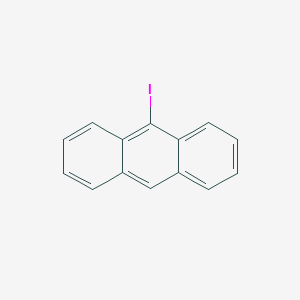

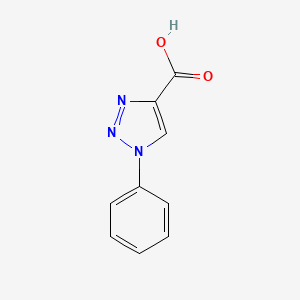

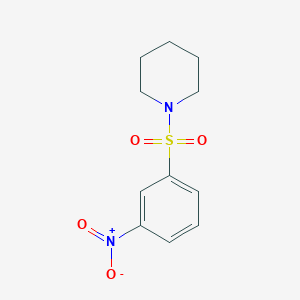

“2-(Adamantan-1-ylthio)ethanamine” is a chemical compound with the molecular formula C12H21NS. It is an adamantane derivative, which means it contains the tricyclic structure of adamantane .

Synthesis Analysis

The synthesis of adamantane derivatives has been a topic of interest in the field of chemistry . A method was developed for the synthesis of novel adamantan-ylalkyl isoselenocyanates, precursors in the synthesis of adamantylated 2-selenohydantoins . For the first time, 3-(adamantan-1-yl)-(O,S)hydantoins were synthesized via the reaction of 2-(O,S)hydantoins with 1,3-dehydroadamantane in 1,4-dioxane heated to reflux for 1 h in 75–80% yields .Molecular Structure Analysis

The molecular structure of “2-(Adamantan-1-ylthio)ethanamine” is based on the tricyclic carbon skeleton of adamantane . The compound has one defined stereocenter .Aplicaciones Científicas De Investigación

I have conducted a search on the scientific research applications of “2-(Adamantan-1-ylthio)ethanamine,” also known as “2-(1-adamantylsulfanyl)ethanamine,” and found several areas where this compound is being studied or utilized. Below are the details for each field:

Synthesis of N,N′-Disubstituted Ureas and Thioureas

This compound is used in the synthesis of N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas and -thioureas by reacting with aromatic isocyanates and isothiocyanates, yielding products in 36–87% yields .

Anti-influenza Activity

Adamantyl derivatives, including those related to 2-(adamantan-1-ylthio)ethanamine, have been synthesized and evaluated for their anti-influenza activity. These derivatives include 2-(adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles and 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles .

Enzymatic Resolution of Amine Substrates

The compound has been identified as a potential substrate for enzymatic resolution in studies involving ω-transaminase from Fusarium oxysporum, which is used for kinetic resolution of various amine substrates .

Schiff Base Formation

It is involved in the synthesis of Schiff bases through condensation reactions with different aldehydes, leading to the formation of various N-substituted ethanamines .

Asymmetric Synthesis

The compound may be used in asymmetric synthesis processes, such as the transamination reaction studied for the synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine .

Chemistry of Unsaturated Adamantane Derivatives

Advances in this field involve reactions with adamantane derivatives, including those related to 2-(adamantan-1-ylthio)ethanamine, for producing various unsaturated compounds .

Chan–Lam N-Arylation

This process optimizes conditions for synthesizing N-aryl derivatives of adamantane-containing amines, including those with steric hindrances at primary amino groups .

Synthesis and Properties of N,N′-Disubstituted Ureas and Their… Synthesis, Structure, and Anti-influenza Activity of 2-(Adamantan-1-yl… Recent Advances in ω-Transaminase… - MDPI Synthesis and Spectral Identification of Three Schiff Bases with a 2… Asymmetric synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine - Almac Advances in the Chemistry of Unsaturated Adamantane Derivatives (A… Chan–Lam N -Arylation of Adamantane-Containing Amines

Direcciones Futuras

Adamantane derivatives, including “2-(Adamantan-1-ylthio)ethanamine”, have potential applications in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, future research may focus on exploring these potential applications and developing novel synthesis methods.

Mecanismo De Acción

Target of Action

The primary target of 2-(Adamantan-1-ylthio)ethanamine is the M2 protein channel of influenza A viruses . This protein channel plays a crucial role in the viral life cycle, particularly in the stages of virus entry and release.

Mode of Action

2-(Adamantan-1-ylthio)ethanamine interacts with its target by blocking the M2 protein channel of influenza A viruses . This blocking action inhibits the uncoating process of the virus, thereby preventing the release of viral RNA into the host cell. This ultimately disrupts the replication cycle of the virus .

Propiedades

IUPAC Name |

2-(1-adamantylsulfanyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NS/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPHISPFLDEVDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)SCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Adamantan-1-ylthio)ethanamine | |

CAS RN |

30771-87-0 |

Source

|

| Record name | 2-(1-Adamantylthio)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030771870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC193473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1296592.png)